3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide

Medicinal Chemistry ADME Lipophilicity

Medicinal chemists face SAR irreproducibility when swapping substituted benzamide analogs without comparative physicochemical data. 3-Methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide solves this with a unique 3-methoxy electronic profile (XLogP3 3.6, TPSA 88.7 Ų) distinct from 3-Cl or 3-CF₃ analogs. Use this ≥90% pure building block to probe hydrogen-bond acceptor interactions in CNS drug discovery with confidence. - Distinct Electronic Profile: 3-MeO offers steric/electronic contrast vs. halogenated analogs for SAR studies. - CNS-optimized Physicochemistry: TPSA 88.7 Ų & moderate lipophilicity (XLogP3 3.6) maintain BBB permeability while allowing polar optimization. - Fragment-Like Lead: MW 340.4 g/mol, 6 rotatable bonds & thiazole-defined 3D conformation fit fragment screening libraries.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4
CAS No. 2034525-70-5
Cat. No. B2712299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide
CAS2034525-70-5
Molecular FormulaC18H16N2O3S
Molecular Weight340.4
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
InChIInChI=1S/C18H16N2O3S/c1-22-16-4-2-3-14(11-16)17(21)20-12-13-5-7-15(8-6-13)23-18-19-9-10-24-18/h2-11H,12H2,1H3,(H,20,21)
InChIKeyVBMCADALPNAWIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide (CAS 2034525-70-5) – Procurement-Relevant Chemical Profile


3-Methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide (CAS 2034525-70-5) is a synthetic small molecule with the molecular formula C₁₈H₁₆N₂O₃S and a molecular weight of 340.4 g/mol [1]. It features a benzamide core substituted with a 3-methoxy group and a 4-(1,3-thiazol-2-yloxy)phenylmethyl moiety [1][2]. The compound is primarily catalogued as a research chemical and a building block for medicinal chemistry, often supplied at ≥90% purity [2][3].

Why 3-Methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide Cannot Be Generically Substituted


Despite sharing a common thiazolyloxy-benzamide scaffold, even minor substituent modifications on the benzamide ring significantly alter key physicochemical properties that govern molecular recognition and pharmacokinetic behavior. For instance, the 3-methoxy group in this compound yields a computed XLogP3 of 3.6 and a topological polar surface area (TPSA) of 88.7 Ų, which are distinct from the 3-chloro or 2-trifluoromethyl analogs [2]. These differences directly impact solubility, membrane permeability, and protein binding, meaning that a simple 'in-class' swap without comparative data can invalidate structure-activity relationship (SAR) studies or lead to irreproducible biological results [1].

Quantitative Differentiation Evidence for 3-Methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide


Lipophilicity Modulation: XLogP3 Comparison Within the Thiazolyloxy-Benzamide Series

The computed XLogP3 value of 3.6 for the 3-methoxy analog indicates a moderate lipophilicity that is lower than the 2-trifluoromethyl derivative but higher than the 3-chloro analog. This balance can be crucial for optimizing logP in a lead series where high lipophilicity often correlates with increased off-target toxicity [1][2]. The 3-methoxy group provides a hydrogen-bond acceptor capability not present in the 3-chloro analog, potentially enabling additional binding interactions [1].

Medicinal Chemistry ADME Lipophilicity

Hydrogen Bond Acceptor Count: Differential Interaction Potential

The target compound possesses 5 hydrogen bond acceptor (HBA) atoms, compared to 4 for the 3-chloro analog and 8 for the 2-trifluoromethyl analog. This intermediate HBA count, coupled with the dual nature of the methoxy group (which can act as both acceptor and weak donor), provides a unique hydrogen-bonding profile that is absent in the purely hydrophobic 3-chloro or electron-withdrawing 3-CF₃ substituents [1]. This can influence target engagement and solvation energy in a way that cannot be replicated by other substituents at the 3-position [2].

Medicinal Chemistry SAR Physicochemical Properties

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Prediction

With a TPSA of 88.7 Ų, the target compound sits near the commonly cited threshold of <90 Ų for potential blood-brain barrier (BBB) penetration, whereas the 3-chloro analog (estimated TPSA ~79 Ų) likely falls below it and the 2-trifluoromethyl analog (estimated TPSA ~88 Ų) may be comparable [1]. This places the 3-methoxy variant in a 'borderline' CNS profile that can be strategically tuned in neurological lead optimization programs [2].

ADME CNS Drug Discovery Physicochemical Properties

Key Application Scenarios for 3-Methoxy-N-(4-(thiazol-2-yloxy)benzyl)benzamide Based on Differentiated Properties


Lead Optimization in CNS Drug Discovery Programs

Given its borderline TPSA (88.7 Ų) and moderate lipophilicity (XLogP3 3.6), this compound serves as an ideal core scaffold for medicinal chemists aiming to maintain BBB permeability while introducing polar functionality through the methoxy oxygen. Its HBA count of 5 and single HBD allow for iterative optimization without immediately exceeding CNS drug-likeness thresholds [1].

Structure-Activity Relationship (SAR) Studies for Kinase or GPCR Targets

The 3-methoxy substituent provides a distinct electronic and steric profile compared to 3-Cl or 3-CF₃ analogs. This makes the compound a valuable tool for probing the electrostatic requirements of a binding pocket, particularly when exploring hydrogen-bond acceptor interactions [1].

Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 340.4 g/mol, 6 rotatable bonds, and a defined 3D conformation offered by the thiazole ring, the compound fits the physicochemical space of a fragment-like lead. Its commercial availability in ≥90% purity supports its use in fragment screening libraries [2][3].

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